

In Vivo Administration of CRAMP-18 Peptide in Mice: Application Notes and Protocols

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Compound of Interest					
Compound Name:	CRAMP-18 (mouse)				
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Introduction

Cathelicidin-related antimicrobial peptide (CRAMP), the murine ortholog of human LL-37, is a pleiotropic host defense peptide with crucial roles in the innate immune system. Beyond its direct antimicrobial activity, CRAMP is an important modulator of inflammation, immune cell recruitment, and tissue repair. CRAMP-18 is a shorter, 18-amino acid fragment that represents the functional antibacterial domain of the full CRAMP peptide. This document provides detailed application notes and protocols for the in vivo administration of CRAMP and its active fragments like CRAMP-18 in various mouse models of disease. These protocols are intended to serve as a guide for researchers investigating the therapeutic potential of CRAMP in inflammatory and infectious diseases.

CRAMP exerts its biological effects primarily through the formyl peptide receptor 2 (Fpr2), a G protein-coupled receptor expressed on various immune and non-immune cells.[1][2][3] The activation of Fpr2 by CRAMP initiates downstream signaling cascades that influence cellular responses such as chemotaxis, cytokine production, and dendritic cell maturation.[1][4][5]

Data Presentation: Quantitative Summary of In Vivo Studies



The following tables summarize the key quantitative parameters from various studies involving the in vivo administration of CRAMP peptide in mice.

Table 1: CRAMP Administration in Mouse Models of

Colitis

Mouse Strain	Disease Model	Administrat ion Route	CRAMP Dosage	Treatment Frequency & Duration	Key Findings
BALB/c	Oxazolone- induced colitis	Intrarectal	5 mg/kg/day and 20 mg/kg/day	Daily for 6 consecutive days	20 mg/kg dose improved body weight regain, decreased colon weight/length ratio, and ameliorated colon tissue inflammation. [1]
C57BL/6 (Cnlp-/-)	Dextran sulfate sodium (DSS)- induced colitis	Intrarectal	Not specified (plasmid encoding mCRAMP)	Not specified	Reversed severe symptoms, mucosal disruption, and inflammation observed in CRAMP knockout mice.[6]



Table 2: CRAMP Administration in a Mouse Model of

Allergic Airway Inflammation

Mouse Strain	Disease Model	Administrat ion Route	CRAMP Dosage	Treatment Frequency & Duration	Key Findings
BALB/c	Ovalbumin (OVA)- induced allergic airway inflammation	Intranasal	5 mg/kg	Administered with OVA during intranasal challenges	Enhanced infiltration of inflammatory cells, increased pro- inflammatory Th2 cytokines (IL-13, IL-33), and exacerbated lung tissue inflammation. [1]

Table 3: CRAMP Administration in a Mouse Model of

Type 1 Diabetes

Mouse Strain	Disease Model	Administrat ion Route	CRAMP Dosage	Treatment Frequency & Duration	Key Findings
NOD (Non- obese diabetic)	Citrobacter rodentium- accelerated Type 1 Diabetes	Intraperitonea I	100 μg per mouse	Twice a week from 3 to 12 weeks of age	Suppressed the increased frequencies of pancreatic α4β7+CD8+ and α4β7+CD4+ T cells.[4]



Table 4: CRAMP Administration in a Mouse Model of

Neuroinflammation

Mouse	Disease	Administrat	CRAMP	Treatment	Key
Strain	Model	ion Route	Dosage	Details	Findings
Not specified	Lipopolysacc haride (LPS)- induced neuroinflamm ation	Intraperitonea I or Intracerebrov entricular	Not specified	Not specified	Suppressed LPS-induced neuroinflamm ation, including inflammatory cytokine expression and glial cell reactivity.[7]

Experimental Protocols

Protocol 1: Intrarectal Administration of CRAMP Peptide in a Mouse Model of Oxazolone-Induced Colitis

Objective: To investigate the therapeutic effects of CRAMP peptide on Th2-mediated intestinal inflammation.

Materials:

- BALB/c mice (female, 6-8 weeks old)
- Oxazolone (Sigma-Aldrich)
- Ethanol
- Synthesized CRAMP peptide (e.g., GL Biotech, Co., Ltd.)[1]
- Sterile Phosphate-Buffered Saline (PBS)
- · 3F catheter



Procedure:

- Sensitization: Anesthetize mice and apply 150 μL of 3% oxazolone in 100% ethanol to a shaved 2x2 cm area of the abdomen.
- Induction of Colitis: Seven days after sensitization, lightly anesthetize the mice and intrarectally administer 100 μ L of 1% oxazolone in 50% ethanol using a 3F catheter inserted approximately 4 cm into the colon.
- CRAMP Administration:
 - Prepare CRAMP peptide solutions in sterile PBS at concentrations of 5 mg/kg and 20 mg/kg.[1]
 - \circ 24 hours after the oxazolone challenge, administer 100 μ L of the CRAMP solution or PBS (vehicle control) intrarectally.[1]
 - Repeat the administration daily for six consecutive days.[1]
- Monitoring and Analysis:
 - Monitor body weight daily.
 - At the end of the experiment, euthanize the mice and collect colon tissues.
 - Measure colon length and weight.
 - Perform histological analysis (H&E staining) to assess tissue damage and inflammation.
 - Analyze the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-4) and epithelial integrity markers (e.g., MUC2, Claudin-1) in colon tissue homogenates via ELISA or RT-qPCR.[1]

Protocol 2: Intranasal Administration of CRAMP Peptide in a Mouse Model of OVA-Induced Allergic Airway Inflammation



Objective: To evaluate the effect of CRAMP peptide on allergic airway inflammation.

Materials:

- BALB/c mice (female, 6-8 weeks old)
- Ovalbumin (OVA) (Sigma-Aldrich)
- Synthesized CRAMP peptide
- Sterile Phosphate-Buffered Saline (PBS)

Procedure:

- Sensitization: Sensitize mice by intraperitoneal injection of 20 μ g OVA emulsified in 2 mg aluminum hydroxide in 200 μ L of PBS on days 0 and 14.
- CRAMP and OVA Challenge:
 - $\circ~$ On days 28, 29, and 30, challenge the mice intranasally with 50 μg of OVA in 40 μL of PBS.
 - \circ For the experimental group, co-administer 5 mg/kg of CRAMP with the OVA solution during the intranasal challenge.[1] The total volume should be 40 μ L.[1]
 - The control group receives OVA mixed with PBS.
- Analysis (48 hours after the last challenge):
 - Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration (total and differential cell counts).
 - Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13, IL-33) in the BALF using ELISA.[1]
 - Collect lung tissue for histological analysis (e.g., H&E and PAS staining) to assess inflammation and goblet cell hyperplasia.
 - Measure serum levels of OVA-specific IgE.



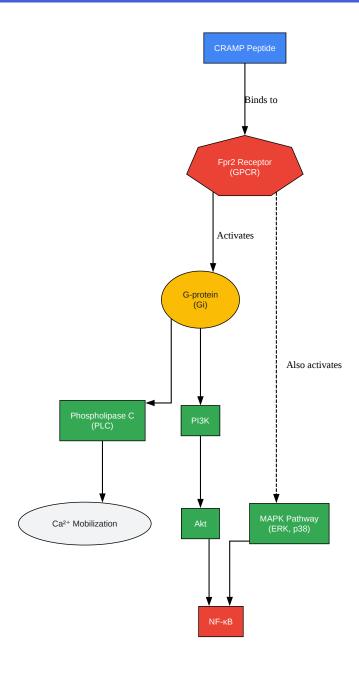


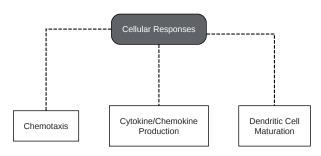
Signaling Pathways and Visualizations

CRAMP primarily signals through the Fpr2 receptor, leading to the activation of various downstream pathways that modulate inflammatory responses and cell migration.

CRAMP-Fpr2 Signaling Pathway





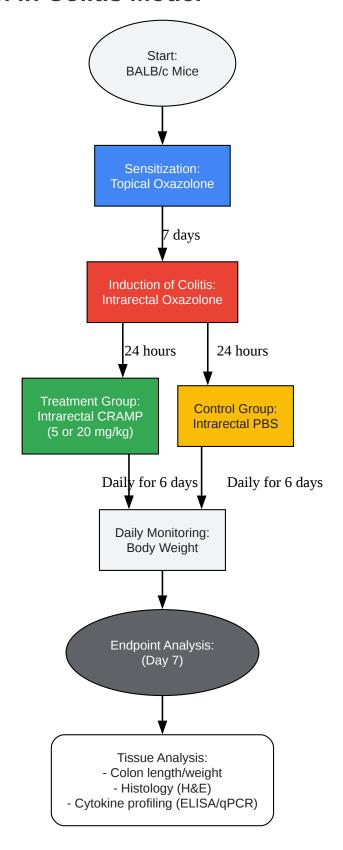


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Caption: CRAMP-Fpr2 signaling cascade.



Experimental Workflow for In Vivo CRAMP Administration in Colitis Model





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Caption: Workflow for CRAMP administration in oxazolone-induced colitis.

Concluding Remarks

The in vivo administration of CRAMP-18 and the full-length CRAMP peptide in mice has demonstrated significant immunomodulatory effects in a range of disease models. The outcomes, however, appear to be context-dependent, with pro-inflammatory effects observed in the airways and protective, anti-inflammatory effects seen in the colon. These findings underscore the complexity of CRAMP's biological functions and highlight the importance of careful experimental design, including the choice of administration route, dosage, and timing, when investigating its therapeutic potential. The protocols and data presented herein provide a foundational resource for researchers aiming to explore the multifaceted roles of this intriguing host defense peptide.

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